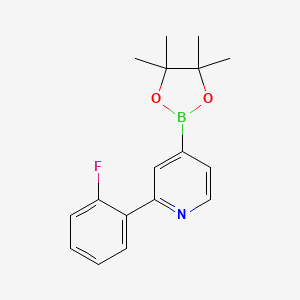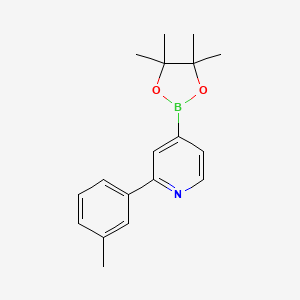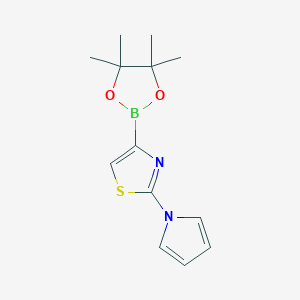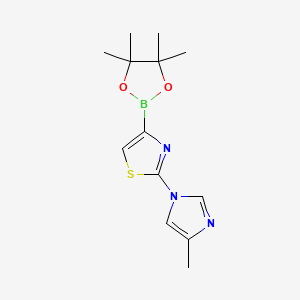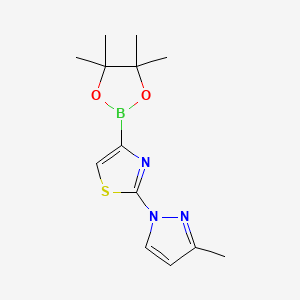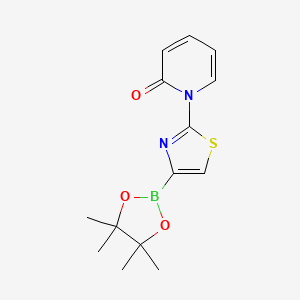
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester (2PTPE) is an organic compound with a wide range of applications in scientific research. It is a boronic ester of 2-(1H-pyridin-2-one)thiazole, a heterocyclic compound containing both a thiazole and a pyridinone ring. This compound has been used in a variety of synthetic methods, including Suzuki-Miyaura cross-coupling reactions, and is a versatile tool for the synthesis of a range of other compounds. It is also used in the preparation of biologically active compounds, such as drugs and other biologically active molecules.
作用機序
The mechanism of action of 2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester is not fully understood, but is thought to involve the formation of a boron-containing intermediate. This intermediate is then attacked by the nucleophile, resulting in the formation of a new bond and the release of a boron atom. This reaction occurs in the presence of a base, such as an alkoxide or amine, and is often followed by an elimination of a leaving group, such as a halide or sulfonate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester are not well understood. However, it is known that it has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. As such, it is likely that it has some effect on biochemical and physiological processes.
実験室実験の利点と制限
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester has a number of advantages for laboratory experiments. It is a versatile tool for the synthesis of a wide range of compounds, and is relatively easy to synthesize. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is also relatively expensive, and can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for the use of 2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester in scientific research. One potential direction is the use of 2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester in the synthesis of polymers and other materials. Another potential direction is the use of 2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, 2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester could be used in the synthesis of drugs and other biologically active molecules. Finally, further research could be done to explore the biochemical and physiological effects of 2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester.
合成法
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester can be synthesized through a variety of methods. The most common method is the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction between aryl halides and organoboronic acids. This reaction is widely used in the synthesis of a variety of compounds, including 2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester. Other methods of synthesis include the use of alkyl halides and organoboronic acids, or the use of organoboronic acids and aryl halides.
科学的研究の応用
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research. It is used in the synthesis of a variety of biologically active compounds, including drugs and other biologically active molecules. It is also used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
特性
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3S/c1-13(2)14(3,4)20-15(19-13)10-9-21-12(16-10)17-8-6-5-7-11(17)18/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXHDNCFUXJDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




